molecular formula C13H16N2OS B2816836 3-methylidene-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2309750-67-0

3-methylidene-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2816836
CAS No.: 2309750-67-0
M. Wt: 248.34
InChI Key: NYNNHWJEPFWUPU-UHFFFAOYSA-N
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Description

3-methylidene-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound characterized by its unique bicyclic structure. This compound features a methylene group, a thiophene ring, and an azabicyclo octane framework, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylidene-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to use a Diels-Alder reaction to form the bicyclic core, followed by functionalization to introduce the methylene and thiophene groups. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methylidene-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the methylene group.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated reagents are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenated reagents like bromine or chlorine under mild conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted thiophene derivatives.

Scientific Research Applications

3-methylidene-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 3-methylidene-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide exerts its effects involves interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that result in changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-3-methylene-N-(phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide: Similar structure but with a phenyl group instead of a thiophene ring.

    (1R,5S)-3-methylene-N-(pyridin-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 3-methylidene-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide imparts unique electronic properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different biological activities and applications.

This detailed article provides a comprehensive overview of 3-methylidene-N-(thiophen-2-yl)-8-azabicyclo[321]octane-8-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-methylidene-N-thiophen-2-yl-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-9-7-10-4-5-11(8-9)15(10)13(16)14-12-3-2-6-17-12/h2-3,6,10-11H,1,4-5,7-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNNHWJEPFWUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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